molecular formula C11H15N3O3 B2503997 N-(4-carbamimidoylphenyl)acetamide; acetic acid CAS No. 1417637-55-8

N-(4-carbamimidoylphenyl)acetamide; acetic acid

Cat. No.: B2503997
CAS No.: 1417637-55-8
M. Wt: 237.259
InChI Key: XKTIZPFRKVQOLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-carbamimidoylphenyl)acetamide; acetic acid: is a chemical compound with the molecular formula C11H15N3O3 and a molecular weight of 237.26 g/mol . This compound is known for its unique structure, which includes a carbamimidoyl group attached to a phenyl ring, and an acetamide group. It is often used in various scientific research applications due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-carbamimidoylphenyl)acetamide; acetic acid typically involves the reaction of 4-aminobenzamidine with acetic anhydride under controlled conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The product is then purified through recrystallization or chromatography .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The product is then isolated and purified using techniques such as distillation, crystallization, or filtration .

Chemical Reactions Analysis

Types of Reactions: N-(4-carbamimidoylphenyl)acetamide; acetic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-(4-carbamimidoylphenyl)acetamide; acetic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-(4-carbamimidoylphenyl)acetamide; acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, such as reduced inflammation or antimicrobial activity .

Comparison with Similar Compounds

  • N-(4-carbamoylphenyl)acetamide
  • N-(4-aminophenyl)acetamide
  • N-(4-nitrophenyl)acetamide

Comparison: N-(4-carbamimidoylphenyl)acetamide; acetic acid is unique due to the presence of the carbamimidoyl group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for specific research applications .

Properties

IUPAC Name

acetic acid;N-(4-carbamimidoylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O.C2H4O2/c1-6(13)12-8-4-2-7(3-5-8)9(10)11;1-2(3)4/h2-5H,1H3,(H3,10,11)(H,12,13);1H3,(H,3,4)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKTIZPFRKVQOLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=N)N.CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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